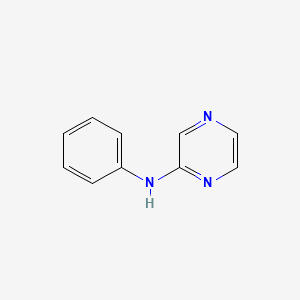

N-phenylpyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

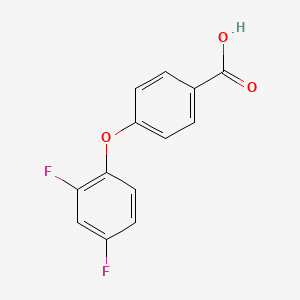

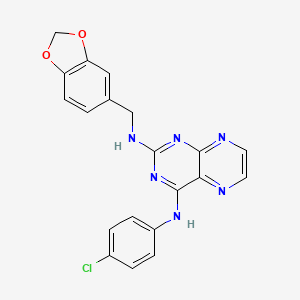

“N-phenylpyrazin-2-amine” is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-phenylpyrazin-2-amine” consists of a pyrazine ring attached to a phenyl group and an amine group . The exact structure can be determined using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .

Chemical Reactions Analysis

While specific chemical reactions involving “N-phenylpyrazin-2-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides or acid anhydrides to form amides .

Applications De Recherche Scientifique

Anticonvulsant Activity

N-phenylpyrazin-2-amine derivatives have been investigated for their potential anticonvulsant properties. Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including structures related to N-phenylpyrazin-2-amine, have shown promising anticonvulsant activities. These compounds demonstrated better activity than some standard drugs, suggesting their potential in developing new anticonvulsants (Verma et al., 2004).

Corrosion Inhibition

Research has explored the use of bipyrazole compounds, closely related to N-phenylpyrazin-2-amine, as corrosion inhibitors for iron in acidic media. These compounds have shown high efficiency in preventing corrosion, suggesting the potential for N-phenylpyrazin-2-amine derivatives in industrial applications (Chetouani et al., 2005).

Fluorescence Labeling for Saccharides

N-phenylpyrazin-2-amine has been identified as a sensitive fluorescence labeling reagent for saccharides. This application is significant in chromatographic or electrophoretic analysis of saccharides, enabling sensitive and precise detection methods for these biomolecules (Yamamoto et al., 2003).

Molecular Binding Studies

Studies involving compounds similar to N-phenylpyrazin-2-amine, like 2-phenylethylamine, have focused on their molecular binding properties. These studies are crucial in understanding the behavior of these compounds in various environments, which can be beneficial for pharmaceutical applications (2023).

Anticancer Activities

N-phenylpyrazin-2-amine derivatives have been synthesized and tested for their anticancer activities, particularly against prostate cancer cells. These studies are significant in the field of medicinal chemistry for developing novel therapeutic agents (Demirci & Demirbas, 2019).

Synthesis of Substituted Pyrazoles

Research has been conducted on the synthesis of N-arylpyrazole-containing enaminones, related to N-phenylpyrazin-2-amine, for their potential antitumor and antimicrobial activities. This exploration is crucial for developing new drugs with enhanced efficacy and lower side effects (Riyadh, 2011).

Safety and Hazards

Orientations Futures

While specific future directions for “N-phenylpyrazin-2-amine” are not available, the field of medicinal chemistry is rapidly evolving with the help of artificial intelligence and machine learning. These technologies are being used to predict protein-ligand interactions, which could potentially lead to the discovery of new drugs .

Mécanisme D'action

Target of Action

N-Phenylpyrazin-2-amine primarily targets the c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . Overexpression of c-Met is often associated with various types of cancers, making it a significant target for anti-cancer therapies .

Mode of Action

N-Phenylpyrazin-2-amine interacts with its target, c-Met kinase, by inhibiting its activity. This inhibition is achieved through the compound’s ability to bind to the ATP-binding site of the c-Met kinase . The binding prevents the phosphorylation and activation of the kinase, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by N-Phenylpyrazin-2-amine is the HGF/Met signaling pathway . This pathway is crucial for cell growth, survival, and migration. By inhibiting c-Met kinase, N-Phenylpyrazin-2-amine disrupts this pathway, leading to the suppression of these cellular processes .

Pharmacokinetics

For instance, the lead compound 34a, a derivative of N-Phenylpyrazin-2-amine, displayed favorable pharmacokinetic properties in mice and an acceptable safety profile in preclinical studies .

Result of Action

The inhibition of c-Met kinase by N-Phenylpyrazin-2-amine leads to a decrease in cell proliferation and survival, particularly in cells where the HGF/Met signaling pathway is overexpressed . This makes N-Phenylpyrazin-2-amine a potential candidate for the development of anti-cancer therapies .

Propriétés

IUPAC Name |

N-phenylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYXJWBONNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpyrazin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline](/img/structure/B2936909.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)

![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)